molecular formula C14H13BrClNNaO7 B138284 CID 131846575 CAS No. 129541-41-9

CID 131846575

Cat. No.: B138284
CAS No.: 129541-41-9
M. Wt: 445.60 g/mol
InChI Key: LGUWKXOPXWJLQX-CYRSAHDMSA-N
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Description

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt (CAS: 129541-41-9; molecular formula: C₁₄H₁₂BrClNNaO₇; molecular weight: 444.59) is a chromogenic substrate widely used to detect beta-glucuronidase (GUS) activity in molecular biology and microbiology . Upon enzymatic cleavage, it releases an indoxyl derivative that oxidizes to form an insoluble blue precipitate, enabling visual or spectrophotometric detection. Key applications include:

  • GUS reporter gene assays: Tracking gene expression in transgenic plants (e.g., rice histochemical staining) .
  • Escherichia coli detection: ISO/TS 16649-3-compliant methods for enumerating beta-glucuronidase-positive E. coli in food safety and water quality testing .
  • Diagnostic workflows: Combined with fluorogenic substrates like 4-methylumbelliferyl-beta-D-glucuronide (MUG) for enhanced sensitivity .

The compound is typically stored below -20°C to maintain stability and is commercially available in varying quantities (e.g., 25 mg to 100 mg) from suppliers like Sigma-Aldrich and GeneSeqTools .

Properties

CAS No.

129541-41-9

Molecular Formula

C14H13BrClNNaO7

Molecular Weight

445.60 g/mol

IUPAC Name

sodium 6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C14H13BrClNO7.Na/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;/h1-3,9-12,14,17-20H,(H,21,22);/t9-,10-,11+,12-,14+;/m0./s1

InChI Key

LGUWKXOPXWJLQX-CYRSAHDMSA-N

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br.[Na]

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br.[Na+]

Origin of Product

United States

Preparation Methods

Key Reaction Steps

The synthesis typically follows a multi-step approach:

  • Indole Functionalization : 5-Bromo-4-chloro-3-indolyl is prepared via electrophilic substitution on 3-indolyl precursors, introducing bromine and chlorine at specified positions.

  • Glycosidic Bond Formation : The indole derivative is coupled with β-D-glucuronic acid under controlled basic conditions to form the β-glycosidic bond. Sodium hydroxide or sodium methoxide is often used to deprotonate the hydroxyl group of glucuronic acid, facilitating nucleophilic attack by the indole’s oxygen.

  • Salt Formation : The glucuronide intermediate is neutralized with sodium bicarbonate or sodium hydroxide to yield the sodium salt.

Reaction Conditions

ParameterOptimal RangePurpose
Temperature20–25°CMinimizes side reactions
pH8.5–9.5Enhances nucleophilicity of indole
SolventDimethylformamide (DMF)Facilitates solubility of reactants
Reaction Time12–24 hoursEnsures complete glycosidic coupling

Purification is achieved via recrystallization from aqueous ethanol, yielding a white crystalline product.

Industrial Production Methods

Large-Scale Reactor Design

Industrial synthesis employs continuous-flow reactors to maintain consistent temperature and pH. Key features include:

  • Automated pH Control : Sensors adjust sodium hydroxide addition in real time.

  • Crystallization Units : Scalable systems for isolating the sodium salt with >95% purity.

Quality Control Metrics

ParameterSpecificationAnalytical Method
Purity≥98%HPLC (C18 column, UV detection)
Residual Solvents<0.1%Gas chromatography
Water Content<2%Karl Fischer titration

Comparative Analysis of Salt Forms

While X-GlcA is commercially available as sodium or cyclohexylammonium salts, the sodium variant is preferred for aqueous solubility and compatibility with microbiological media. The cyclohexylammonium salt requires additional steps for cation exchange, limiting its utility in high-throughput assays .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This hydrolysis results in the cleavage of the glucuronide moiety, leading to the formation of a blue-colored product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-glucuronidase enzyme and is carried out under mild conditions, such as physiological pH and temperature. The reaction can be monitored visually due to the color change from colorless to blue .

Major Products Formed

The major product formed from the hydrolysis of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is 5-bromo-4-chloro-3-indolyl, which further oxidizes to form a blue precipitate of dichlorodibromoindigo .

Scientific Research Applications

Gene Expression Studies

X-Gluc serves as a vital tool for detecting gene expression in various organisms, particularly in plant biology. The GUS gene, which encodes the β-glucuronidase enzyme, is often used as a reporter gene in transgenic plants. When GUS is expressed, the addition of X-Gluc leads to the production of a blue precipitate, indicating successful expression.

Case Study: GUS Staining in Transgenic Plants

A study demonstrated the use of X-Gluc staining to visualize GUS activity in transgenic Arabidopsis plants. The results showed distinct blue staining in tissues where the GUS gene was expressed, confirming the effectiveness of X-Gluc as a reporter system for gene expression analysis .

Histochemical Analysis

X-Gluc is extensively used in histochemical assays to localize β-glucuronidase activity within tissues. This application is crucial for understanding spatial gene expression patterns during development or in response to environmental stimuli.

Case Study: Localization of GUS Activity

In a histochemical analysis of guard cells in plants, researchers utilized X-Gluc to identify localized GUS expression. The blue staining allowed for precise mapping of gene activity related to stomatal movement, providing insights into plant responses to water availability .

Environmental Monitoring

The compound also finds applications in environmental microbiology, particularly for detecting E. coli contamination in food and water samples. The enzymatic reaction with β-glucuronidase produces an insoluble blue product, which can be quantified to assess contamination levels.

Case Study: E. coli Detection

Research has shown that X-Gluc can be used effectively as an indicator for E. coli presence in various food products. The formation of the blue dye upon enzymatic activity serves as a reliable visual cue for contamination .

Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Gene ExpressionUsed as a reporter gene indicatorConfirmed GUS expression in transgenic Arabidopsis
Histochemical AnalysisLocalizes GUS activity in tissuesMapped gene expression in guard cells
Environmental MonitoringDetects E. coli contaminationEffective indicator for food safety

Biochemical Mechanism

The mechanism by which X-Gluc functions involves hydrolysis by β-glucuronidase, leading to the release of indigo derivatives that result in color change:

  • Hydrolysis of X-Gluc by GUS yields a colorless product.
  • Subsequent oxidation forms a blue insoluble product (dichloro-dibromoindigo), which can be visually quantified .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt involves its hydrolysis by the enzyme beta-glucuronidase. The enzyme cleaves the glucuronide moiety, releasing 5-bromo-4-chloro-3-indolyl, which then undergoes oxidation to form a blue precipitate. This color change is indicative of the presence and activity of beta-glucuronidase .

Comparison with Similar Compounds

Table 1: Key Chromogenic and Fluorogenic Substrates for Glycosidase Detection

Compound Name Target Enzyme Detection Method Applications Molecular Weight Key Distinguishing Features
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt Beta-glucuronidase Colorimetric (blue) GUS assays, E. coli detection 444.59 Sodium salt enhances aqueous solubility
5-Bromo-4-chloro-3-indolyl phosphate disodium salt (BCIP) Alkaline phosphatase Colorimetric (purple) Immunohistochemistry, blotting 433.44 Paired with NBT for signal amplification
5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside (X-Gal) Beta-galactosidase Colorimetric (blue) LacZ reporter systems, bacterial screening 408.63 Requires IPTG for LacZ induction
4-Methylumbelliferyl-beta-D-glucuronide (MUG) Beta-glucuronidase Fluorogenic High-sensitivity E. coli quantification 338.29 Fluorescence readout (ex/em: 365/445 nm)
5-Bromo-6-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt Beta-glucuronidase Colorimetric (blue) Plant tissue staining 521.78 Cyclohexylammonium salt improves shelf life

Performance and Commercial Considerations

A. Sensitivity and Specificity

  • Sodium salt vs. cyclohexylammonium salt : The sodium salt form exhibits higher solubility in aqueous buffers, making it preferable for liquid-phase assays . In contrast, the cyclohexylammonium salt (CAS: 144110-43-0) is more stable for long-term storage .
  • Chromogenic vs. fluorogenic : While 5-bromo-4-chloro-3-indolyl-beta-D-glucuronide provides rapid visual results, MUG-based assays offer 10–100× higher sensitivity due to fluorescence detection .

B. Cost and Availability

  • The sodium salt is priced at ~JPY 72,000 per 100 mg (Kanto Reagents), whereas the cyclohexylammonium salt costs ~JPY 23,800 per 250 mg for phosphate analogues .
  • Bulk pricing for research-grade sodium salt (25 mg) starts at $2,538 (Nanotechnol), while diagnostic-grade formulations command premium rates .

Biological Activity

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt, commonly referred to as X-GlcA, is a chromogenic substrate that serves a pivotal role in biochemical assays, specifically for the detection of β-glucuronidase (GUS) activity. This compound is notable for its ability to produce a distinct blue precipitate upon enzymatic hydrolysis, making it an invaluable tool in molecular biology, microbiology, and histochemistry.

  • Molecular Formula : C14H12BrClNO7Na
  • Molecular Weight : 444.59 g/mol
  • CAS Number : 129541-41-9

X-GlcA is colorless until it interacts with the enzyme β-glucuronidase, which cleaves the glucuronide moiety. This hydrolysis results in the formation of a blue indigo-like compound known as dichloro-dibromoindigo (Cl-Br-indigo), which is insoluble and can be visually detected. The reaction mechanism can be summarized as follows:

  • Substrate Activation : X-GlcA is acted upon by β-glucuronidase.
  • Hydrolysis Reaction : The glucuronide bond is cleaved, yielding a monomeric intermediate.
  • Oxidation : The intermediate rapidly oxidizes to form the dark-blue dimer Cl-Br-indigo.

This property allows for quantitative analysis of GUS activity in various biological samples.

Applications in Research

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt has diverse applications across several fields:

  • Molecular Biology : Used as a reporter gene substrate to monitor gene expression and promoter activity.
  • Microbiology : Employed in identifying and differentiating bacterial species based on their β-glucuronidase production.
  • Histochemistry : Applied in tissue staining techniques to visualize GUS activity in different cell types and tissues.

Table 1: Comparison of X-GlcA with Similar Compounds

Compound NameFunctionColor Change
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronideSubstrate for β-glucuronidaseColorless to blue
4-Methylumbelliferyl-beta-D-glucuronideSubstrate for β-glucuronidaseColorless to fluorescent
X-Gluc (Cyclohexylammonium salt)Substrate for β-glucuronidaseColorless to blue

Case Studies and Research Findings

  • Detection of E. coli Contamination : A study demonstrated that X-GlcA can effectively indicate E. coli contamination in food products. When used in selective media, colonies producing β-glucuronidase resulted in blue coloration, confirming the presence of pathogenic strains (Delisle & Ley, 1989).
  • Gene Expression Studies in Plants : In plant research, X-GlcA has been employed to study the expression of the gusA gene as a reporter system. Transgenic plants expressing GUS showed dark-blue staining in tissues where GUS was active, allowing researchers to visualize gene expression spatially (Bomineni et al., 1993).
  • Clinical Applications : X-GlcA has been utilized in clinical microbiology for diagnosing urinary tract infections by detecting E. coli through its GUS activity. The intense blue precipitate serves as a reliable indicator of infection (Restaino et al., 1990).

Q & A

Q. What is the role of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt in detecting β-glucuronidase activity?

This compound is a chromogenic substrate for β-glucuronidase, an enzyme used to identify bacterial species like Escherichia coli. Upon hydrolysis by the enzyme, it releases an indoxyl derivative that oxidizes to form a blue-green insoluble precipitate, enabling visual or spectrophotometric detection (e.g., at 620 nm) . Methodologically, it is incorporated into agar media (e.g., Chromocult® TBX Agar) for selective colony counting of β-glucuronidase-positive bacteria under ISO 16649 standards .

Q. How should the substrate solution be prepared for enzyme assays?

Dissolve the sodium salt in a buffer compatible with β-glucuronidase activity (e.g., phosphate buffer, pH 6.8–7.2). A typical working concentration is 0.1–0.5 mg/mL. Filter-sterilize the solution to avoid microbial contamination, and store aliquots at -20°C to prevent hydrolysis . For thermal stability, avoid repeated freeze-thaw cycles.

Q. Why is this substrate preferred over alternatives like 4-methylumbelliferyl glucuronide (MUG) in certain assays?

Unlike fluorescent substrates (e.g., MUG), this compound provides a colorimetric readout, eliminating the need for UV transilluminators. This simplifies field applications or high-throughput screening where fluorescence detection is impractical . However, sensitivity may vary between salt forms (e.g., sodium vs. cyclohexylammonium), impacting solubility and background noise .

Advanced Research Questions

Q. How can non-specific hydrolysis of the substrate be minimized in complex microbiological samples?

Non-specific hydrolysis can arise from non-target enzymes or chemical degradation. To mitigate this:

  • Optimize incubation temperature (e.g., 44°C for E. coli specificity per ISO 16649-2) .
  • Include inhibitors of competing enzymes (e.g., bile salts in Chromocult® agar to suppress Gram-positive bacteria) .
  • Validate assays with β-glucuronidase-negative controls to confirm specificity .

Q. What experimental factors explain discrepancies in β-glucuronidase activity measurements across studies?

Discrepancies may stem from:

  • Salt form : Sodium salts exhibit higher aqueous solubility than cyclohexylammonium salts, affecting reaction kinetics .
  • pH sensitivity : Enzyme activity peaks at pH 6.8–7.2; deviations outside this range reduce hydrolysis efficiency .
  • Storage conditions : Degradation due to improper storage (e.g., >-20°C) lowers substrate efficacy .

Q. Can this substrate be combined with other chromogenic agents for multiplex detection?

Yes. For example, coupling with 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) allows simultaneous detection of β-glucuronidase and β-galactosidase in dual-enzyme reporter systems. Optimize concentrations to prevent cross-reactivity and ensure distinct colorimetric signals (blue vs. green) .

Methodological Troubleshooting

Q. How to address inconsistent precipitate formation in colony-based assays?

Inconsistent precipitation may result from:

  • Oxygen availability : Ensure aerobic conditions for indoxyl oxidation.
  • Substrate concentration : Excess substrate can inhibit enzyme activity; titrate to 0.2–0.5 mg/mL .
  • Agar thickness : Thin agar layers (<4 mm) improve oxygen diffusion and precipitate uniformity .

Q. What are the limitations of using this substrate in quantitative spectrophotometric assays?

  • Background interference : Particulates in crude lysates can scatter light; clarify samples via centrifugation or filtration .
  • Linearity range : Activity measurements are linear only within a narrow substrate concentration window (typically 0.1–1.0 mM). Validate with standard curves for each experimental setup .

Data Contradiction Analysis

Q. Why do some studies report higher β-glucuronidase activity with cyclohexylammonium salts versus sodium salts?

Cyclohexylammonium salts may enhance enzyme-substrate binding in hydrophobic environments (e.g., membrane-bound enzymes), whereas sodium salts perform better in aqueous solutions. This highlights the importance of matching salt form to experimental conditions .

Q. How to resolve conflicting data on substrate stability in long-term assays?

Stability varies by formulation:

  • Sodium salts degrade faster in aqueous buffers (>24 hours at 25°C) .
  • Cyclohexylammonium salts exhibit greater stability but require organic solvents (e.g., DMF) for solubilization, which may inhibit enzymes . Pre-test stability under assay-specific conditions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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